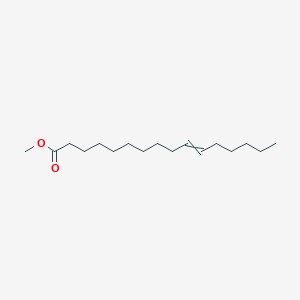
Methyl hexadec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hexadec-10-enoate is an organic compound classified as a fatty acid methyl ester. It is derived from hexadecenoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadec-10-enoate can be synthesized through the esterification of hexadecenoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to produce the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl hexadec-10-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond in the compound to an epoxide or a diol.
Reduction: The double bond can be reduced to form methyl hexadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Methyl hexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl hexadec-10-enoate has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing into its potential anti-inflammatory and cytoprotective properties.
Industry: It is used in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of methyl hexadec-10-enoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as lipases and desaturases, affecting the synthesis and breakdown of fatty acids.
Comparison with Similar Compounds
Similar Compounds
Methyl hexadec-9-enoate: Another fatty acid methyl ester with a double bond at the 9th position.
Methyl palmitelaidate: The trans isomer of methyl hexadec-9-enoate.
Methyl stearate: A saturated fatty acid methyl ester.
Uniqueness
Methyl hexadec-10-enoate is unique due to the position of its double bond, which can influence its reactivity and interaction with biological systems. This positional difference can lead to variations in its physical and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl hexadec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8H,3-6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMDAHNKIHECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30821301 |
Source


|
| Record name | Methyl hexadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-44-0 |
Source


|
| Record name | Methyl hexadec-10-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30821301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














